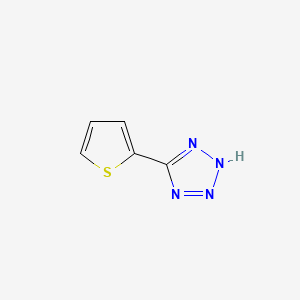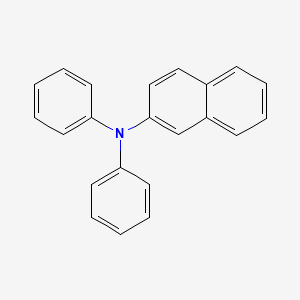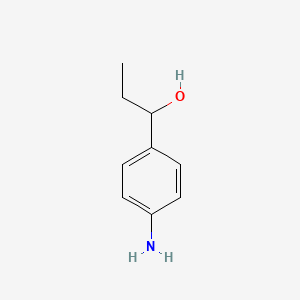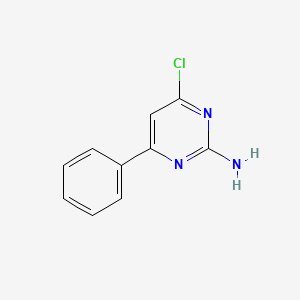
2-Amino-4-chloro-6-phenylpyrimidine
Overview
Description
2-Amino-4-chloro-6-phenylpyrimidine is a heterocyclic aromatic compound with the chemical formula C10H8ClN3. It is known for its applications in pharmaceutical research and development . This compound belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are widely recognized for their diverse biological activities and therapeutic potential .
Biochemical Analysis
Biochemical Properties
2-Amino-4-chloro-6-phenylpyrimidine plays a crucial role in biochemical reactions, primarily through its interactions with enzymes and proteins. It has been observed to inhibit certain enzymes, such as cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, this compound interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing downstream effects. These interactions are typically characterized by binding to the active sites of enzymes or proteins, leading to inhibition or activation of their functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a key role in regulating immune responses . By modulating this pathway, this compound can affect gene expression and cellular metabolism, leading to changes in cell function. Additionally, it has been observed to impact cellular proliferation and apoptosis, making it a compound of interest in cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. For example, its interaction with COX enzymes results in the inhibition of prostaglandin synthesis, thereby reducing inflammation . Furthermore, this compound can influence gene expression by modulating transcription factors such as NF-κB, which in turn affects the expression of genes involved in immune responses and inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under controlled conditions, with minimal degradation observed over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These effects are particularly relevant in the context of chronic inflammatory conditions and cancer research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit anti-inflammatory and immunomodulatory effects without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported. These findings highlight the importance of dose optimization in therapeutic applications to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are essential for the detoxification and elimination of the compound from the body. Additionally, this compound can influence metabolic flux and metabolite levels, potentially affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its subsequent localization within various cellular compartments. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size, which determine its ability to cross cellular membranes and accumulate in specific tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with target biomolecules . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular compartments, thereby influencing its biological activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of 2-Amino-4-chloro-6-phenylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-4,6-dichloropyrimidine as the starting material.
Substitution Reaction: The 2-amino-4,6-dichloropyrimidine undergoes a substitution reaction with phenylboronic acid in the presence of a palladium catalyst to introduce the phenyl group at the 6-position.
Reaction Conditions: The reaction is carried out under mild conditions, typically at room temperature, using a base such as potassium carbonate in a solvent like ethanol.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Amino-4-chloro-6-phenylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions: Typical reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol.
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used.
Scientific Research Applications
2-Amino-4-chloro-6-phenylpyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-6-phenylpyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in various biological processes, such as DNA synthesis or signal transduction.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
2-Amino-4-chloro-6-phenylpyrimidine can be compared with other similar compounds, such as:
2-Amino-4-chloro-6-methylpyrimidine: This compound has a methyl group instead of a phenyl group at the 6-position and is used as a nitrification inhibitor.
2-Amino-4-chloropyrimidine: Lacking the phenyl group, this compound is used in various organic synthesis applications.
The uniqueness of this compound lies in its phenyl substitution, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
4-chloro-6-phenylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-9-6-8(13-10(12)14-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPBRZXDWSODDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30286774 | |
| Record name | 2-Amino-4-chloro-6-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24802841 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
36314-97-3 | |
| Record name | 36314-97-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-4-chloro-6-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
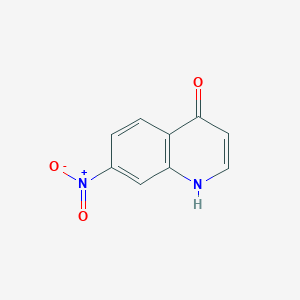
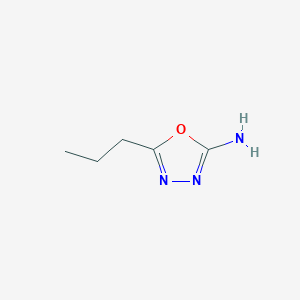
![1-[(Benzyloxy)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B1267543.png)
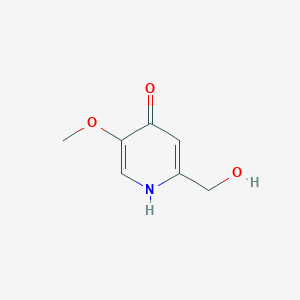
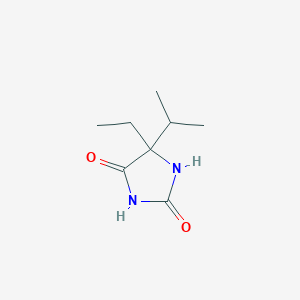

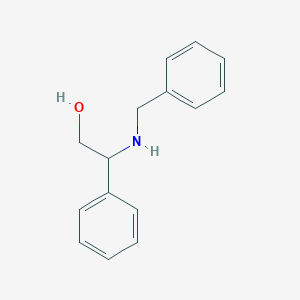
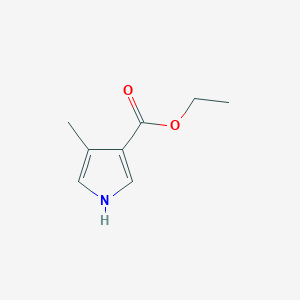
![2-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B1267552.png)

